molecular formula C27H21NO2 B13145387 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline

Cat. No.: B13145387
M. Wt: 391.5 g/mol
InChI Key: NUOVLMQXFOVLHM-VAWYXSNFSA-N
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Description

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a vinyl group and an N,N-diphenylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Vinylation: The benzo[d][1,3]dioxole moiety is then subjected to a vinylation reaction using a suitable vinylating agent such as vinyl bromide in the presence of a base like potassium carbonate.

    Coupling with N,N-Diphenylaniline: The final step involves coupling the vinylated benzo[d][1,3]dioxole with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives with hydrogenated vinyl groups.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The compound’s structure allows it to fit into binding sites of target proteins, influencing their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles
  • Benzo[d][1,3]dioxole substituted organo selenium compounds

Uniqueness

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a vinyl group and N,N-diphenylaniline structure. This unique structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C27H21NO2

Molecular Weight

391.5 g/mol

IUPAC Name

4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C27H21NO2/c1-3-7-23(8-4-1)28(24-9-5-2-6-10-24)25-16-13-21(14-17-25)11-12-22-15-18-26-27(19-22)30-20-29-26/h1-19H,20H2/b12-11+

InChI Key

NUOVLMQXFOVLHM-VAWYXSNFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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